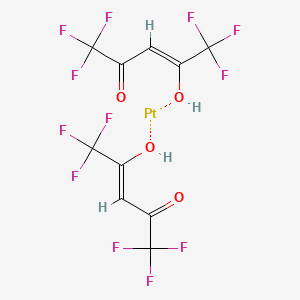
Platinum(II) hexafluoroacetylacetonate, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum(II) hexafluoroacetylacetonate is a metal beta-diketonate, and it’s a volatile organometallic compound used for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) .
Molecular Structure Analysis
The linear formula of Platinum(II) hexafluoroacetylacetonate is Pt(C5HF6O2)2 . It has a molecular weight of 609.18 . The SMILES string representation is FC(F)(F)C(=O)\C=C(/O[Pt]O\C(=C/C(=O)C(F)(F)F)C(F)(F)F)C(F)(F)F .Physical And Chemical Properties Analysis
Platinum(II) hexafluoroacetylacetonate appears as orange crystals . It has a melting point range of 143-145°C and a boiling point of 65°C at 0.1mmHg .Aplicaciones Científicas De Investigación
Nanocomposite Thin Films
Platinum(II) hexafluoroacetylacetonate is utilized in the formation of nanocomposite layers through non-equilibrium plasmachemical deposition. These layers comprise an organic host matrix embedded with metal particles and display both ionic and electronic conductivities (Wood, Andrews, Thompson, & Badyal, 2012).
Photocatalysts for Ceramic Precursors
This compound acts as a thermal catalyst for photocatalytic hydrosilation cross-linking in ceramic precursor synthesis. It demonstrates high activity under visible light, facilitating efficient cross-linking processes (Guo, Fry, & Neckers, 1998).
Nonacidic Platinum-in-Zeolite Catalysts
Selective introduction of Platinum(II) hexafluoroacetylacetonate inside KL zeolite channels via Chemical Vapor Deposition (CVD) has been achieved. This method leads to the formation of nonacidic Pt/KL catalysts that show high activity and selectivity in certain chemical conversions (Dossi et al., 1994).
Reactivity of Dinuclear Platinum Complexes
Research into the reactivity of dinuclear platinum complexes has revealed unique bonding modes and electronic characteristics of compounds involving Platinum(II) hexafluoroacetylacetonate (Lin, Wilson, & Girolami, 1997).
Oxidation of Methane to Methanol Derivative
Platinum(II) hexafluoroacetylacetonate-based catalysts have been developed for the direct, low-temperature oxidative conversion of methane to a methanol derivative, showcasing over 70% one-pass yield (Periana et al., 1998).
Luminescent Platinum Compounds
The compound has been involved in the development of luminescent platinum(II) complexes, which have potential applications in organic light-emitting diodes (OLEDs) (Murphy & Williams, 2010).
Synthesis of Platinum Nanoparticles
Platinum(II) hexafluoroacetylacetonate is used in the preparation of platinum nanoparticle-supported activated carbon, exploring the impact of temperature and reaction time on particle size distribution (Akimoto, Watanabe, & Kondoh, 2012).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Platinum(II) hexafluoroacetylacetonate is primarily employed in the field of materials science. It is used in the chemical vapor deposition (CVD) of platinum and in the preparation of photoactivated hydrosilylation catalysts . The primary targets of this compound are therefore the surfaces onto which platinum is being deposited or the substrates being catalyzed.
Mode of Action
The exact mode of action of Platinum(II) hexafluoroacetylacetonate is complex and depends on the specific application. In the context of CVD, the compound is vaporized and then decomposed on a heated substrate to deposit a thin film of platinum . In the context of catalysis, the compound likely acts as a source of platinum ions, which can catalyze various reactions .
Biochemical Pathways
Its primary use is in the deposition of platinum in material science applications .
Pharmacokinetics
Like other platinum compounds, if it were to enter a biological system, it could potentially undergo complex interactions and transformations .
Result of Action
The primary result of the action of Platinum(II) hexafluoroacetylacetonate is the deposition of platinum onto a substrate or the catalysis of chemical reactions . This can be used to create thin films of platinum for various applications in electronics and other fields .
Análisis Bioquímico
Biochemical Properties
It is known to be employed in the preparation of photoactivated hydrosilylation catalysts
Cellular Effects
Platinum compounds are known to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be involved in the chemical vapor deposition (CVD) of platinum , suggesting it may interact with biomolecules in this process
Metabolic Pathways
It is known that platinum compounds can have significant effects on metabolic flux or metabolite levels .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Platinum(II) hexafluoroacetylacetonate can be achieved through a reaction between platinum(II) chloride and hexafluoroacetylacetone in the presence of a base.", "Starting Materials": [ "Platinum(II) chloride", "Hexafluoroacetylacetone", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or acetone)" ], "Reaction": [ "Dissolve platinum(II) chloride in a solvent", "Add hexafluoroacetylacetone to the solution", "Add a base to the solution to initiate the reaction", "Heat the solution to reflux for several hours", "Cool the solution and filter the resulting solid", "Wash the solid with a suitable solvent to remove impurities", "Dry the solid under vacuum to obtain Platinum(II) hexafluoroacetylacetonate" ] } | |
Número CAS |
65353-51-7 |
Fórmula molecular |
C10H4F12O4Pt |
Peso molecular |
611.20 g/mol |
Nombre IUPAC |
1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;platinum |
InChI |
InChI=1S/2C5H2F6O2.Pt/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H; |
Clave InChI |
WPEADBNBKIDAEI-UHFFFAOYSA-N |
SMILES isomérico |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Pt] |
SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Pt] |
SMILES canónico |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Pt] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





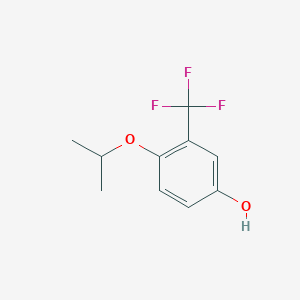

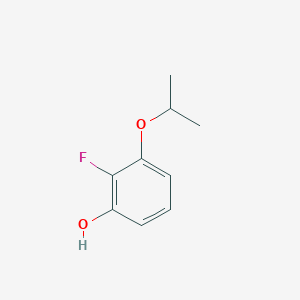
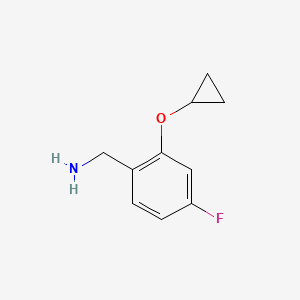
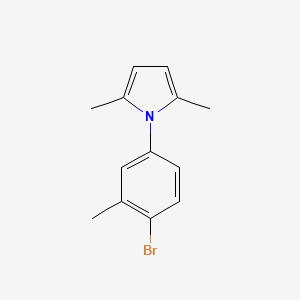
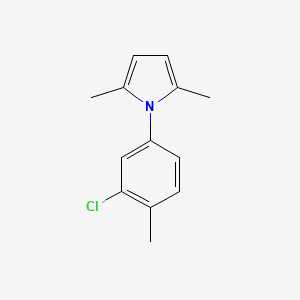
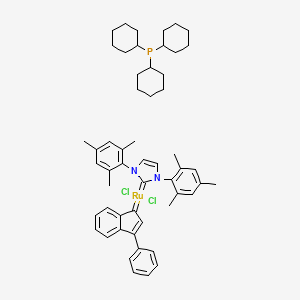
![Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]Ru(II)Cl2, 95%](/img/structure/B6338423.png)
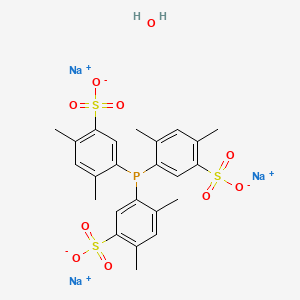
(2-dicyclohexylphosphinophenyl)methane, 97%](/img/structure/B6338438.png)
![(R)-(-)-1-[(R)-2-(2'-Di-Ph-phosphino-Ph)ferrocenyl]ethyldi(bis-3,5-trifluoromethyl-Ph)phosphine; 97%](/img/structure/B6338440.png)
